REACTION_CXSMILES
|
[Si](Br)(C)(C)C.CS(C)=O.[C:10]1([CH2:16][CH:17]=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N:19]1([CH2:24][CH2:25][O:26][C:27]2[CH:32]=[CH:31][C:30]([NH:33][C:34]([NH2:36])=[S:35])=[CH:29][CH:28]=2)[CH2:23][CH2:22][CH2:21][CH2:20]1>CC#N>[C:10]1([C:16]2[S:35][C:34]([NH:33][C:30]3[CH:31]=[CH:32][C:27]([O:26][CH2:25][CH2:24][N:19]4[CH2:23][CH2:22][CH2:21][CH2:20]4)=[CH:28][CH:29]=3)=[N:36][CH:17]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
0.052 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)Br
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCOC1=CC=C(C=C1)NC(=S)N
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 0° C. for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
to stir for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 80 min
|
Duration
|
80 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by silica gel (20 g) column chromatography (CH2Cl2/MeOH, 90/10)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(S1)NC1=CC=C(C=C1)OCCN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |